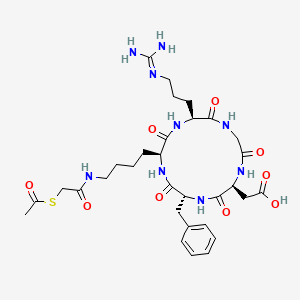
cRGDfK-thioacetyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cRGDfK-thioacetyl ester is a bioactive polypeptide molecule known for its selective affinity for integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This compound is particularly significant in the field of cancer research due to its ability to modify near-infrared fluorescent probes for targeted cancer imaging .
Preparation Methods
The synthesis of cRGDfK-thioacetyl ester involves the cyclization of the peptide sequence Cyclo (Arg-Gly-Asp-{d-Phe}-Lys)-{Ac-SCH2CO}. The preparation typically includes the following steps:
Peptide Synthesis: The linear peptide is synthesized using solid-phase peptide synthesis (SPPS).
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Thioacetylation: The peptide is then modified with a thioacetyl group to form the final product.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the principles of peptide synthesis and cyclization, with specific conditions optimized for large-scale production.
Chemical Reactions Analysis
cRGDfK-thioacetyl ester undergoes several types of chemical reactions:
Substitution Reactions: The thioacetyl group can participate in substitution reactions, particularly with maleimide-functionalized nanoparticles.
Hydrolysis: The thioacetyl ester can be hydrolyzed to form a thiol group, which can further react with other functional groups.
Common reagents and conditions used in these reactions include hydroxylamine for hydrolysis and HEPES-EDTA buffer for conjugation reactions. Major products formed from these reactions include functionalized nanoparticles and modified peptides .
Scientific Research Applications
cRGDfK-thioacetyl ester has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of cRGDfK-thioacetyl ester involves its binding to integrins, particularly the αvβ3 integrin. This binding disrupts the interaction between integrins and their natural ligands in the extracellular matrix, thereby inhibiting cell adhesion and migration. This mechanism is particularly useful in cancer therapy, where it can prevent tumor metastasis and promote apoptosis in cancer cells .
Comparison with Similar Compounds
cRGDfK-thioacetyl ester is unique due to its selective affinity for integrins and its ability to modify near-infrared fluorescent probes. Similar compounds include:
cRGDfK: A cyclic peptide with a similar structure but without the thioacetyl modification.
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C31H45N9O9S |
|---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-8-[4-[(2-acetylsulfanylacetyl)amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H45N9O9S/c1-18(41)50-17-25(43)34-12-6-5-10-21-28(47)38-20(11-7-13-35-31(32)33)27(46)36-16-24(42)37-23(15-26(44)45)30(49)40-22(29(48)39-21)14-19-8-3-2-4-9-19/h2-4,8-9,20-23H,5-7,10-17H2,1H3,(H,34,43)(H,36,46)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,44,45)(H4,32,33,35)/t20-,21-,22+,23-/m0/s1 |
InChI Key |
FXPPTLMPDATYHN-GPJHCHHRSA-N |
Isomeric SMILES |
CC(=O)SCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CC(=O)SCC(=O)NCCCCC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


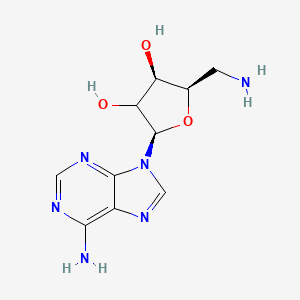

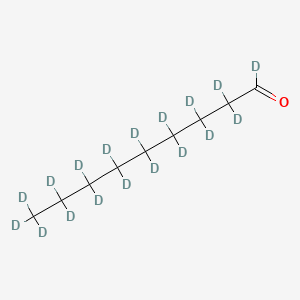

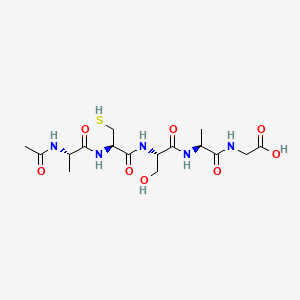
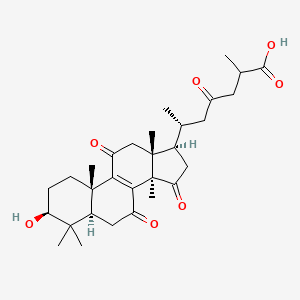
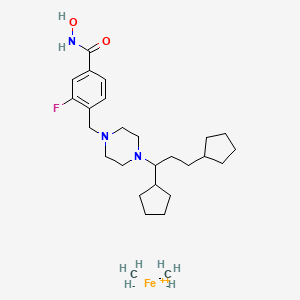
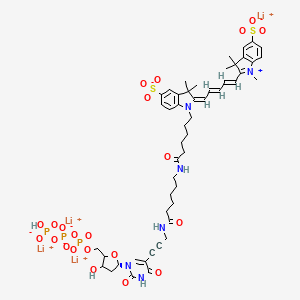

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
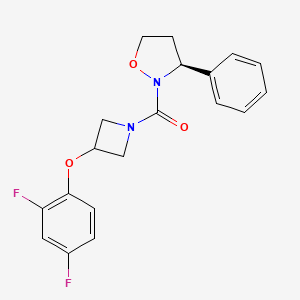

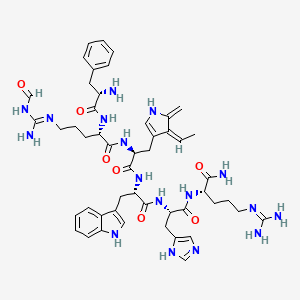
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
